1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a trichloropentyl group attached to the triazole ring, making it a unique and potentially useful chemical in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with 1-bromo-5,5,5-trichloropentane under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The trichloropentyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, potentially altering its electronic properties and reactivity.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidized triazole derivatives.
Reduction Products: Reduced triazole derivatives with altered electronic properties.
Wissenschaftliche Forschungsanwendungen
1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the triazole ring’s known biological activity.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for enzymes or receptors.
Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.
Wirkmechanismus
The mechanism of action of 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole largely depends on its application. In biological systems, the triazole ring can interact with enzymes or receptors, inhibiting their activity. The trichloropentyl group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The exact molecular targets and pathways involved would vary based on the specific biological context and the compound’s intended use.
Vergleich Mit ähnlichen Verbindungen
1-(5,5,5-Trichloropentyl)-1H-1,2,3-benzotriazole: Similar structure but with a benzotriazole ring instead of a triazole ring.
5,5,5-Trichloropentanoic acid (2,4,5-trichlorophenyl)-amide: Contains a trichloropentyl group but with different functional groups and applications.
Uniqueness: 1-(5,5,5-Trichloropentyl)-1H-1,2,4-triazole is unique due to its specific combination of the trichloropentyl group and the triazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H10Cl3N3 |
---|---|
Molekulargewicht |
242.5 g/mol |
IUPAC-Name |
1-(5,5,5-trichloropentyl)-1,2,4-triazole |
InChI |
InChI=1S/C7H10Cl3N3/c8-7(9,10)3-1-2-4-13-6-11-5-12-13/h5-6H,1-4H2 |
InChI-Schlüssel |
UWWOPDJSXZKIAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C=N1)CCCCC(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.